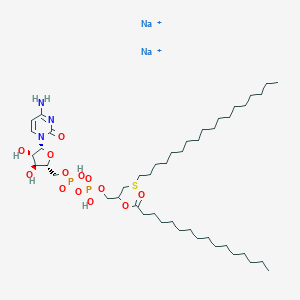
A-Cdp-optg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-Cdp-optg is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of cytidine, which is a nucleoside that plays a crucial role in the synthesis of RNA and DNA. A-Cdp-optg is synthesized by modifying the cytidine molecule, and it has been found to exhibit several unique properties that make it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of A-Cdp-optg is not fully understood, but it is believed to interact with RNA and DNA through the optg group, which confers a unique fluorescent property. This property allows researchers to visualize and study the behavior of RNA and DNA in real-time, providing valuable insights into their structure and function.
Biochemical and Physiological Effects:
A-Cdp-optg has been found to have several biochemical and physiological effects, including its ability to bind to RNA and DNA and its fluorescent properties. It has also been found to be non-toxic and biocompatible, making it a safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of A-Cdp-optg is its unique fluorescent property, which allows researchers to visualize and study RNA and DNA in real-time. It is also non-toxic and biocompatible, making it safe for use in lab experiments. However, one of the limitations of A-Cdp-optg is its complex synthesis process, which requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of A-Cdp-optg in scientific research. One potential application is in the development of biosensors for the detection of RNA and DNA in biological samples. Another direction is the study of protein-RNA interactions, which are critical for understanding various biological processes. Additionally, A-Cdp-optg could be used in the development of new imaging techniques for the visualization of RNA and DNA in living cells.
Conclusion:
In conclusion, A-Cdp-optg is a promising compound with several potential applications in scientific research. Its unique fluorescent properties and non-toxic nature make it a safe and useful tool for the study of RNA and DNA. While there are limitations to its use, the future directions for its application are numerous, and it is likely to play an increasingly important role in scientific research in the coming years.
Méthodes De Synthèse
The synthesis of A-Cdp-optg involves several steps, starting with the modification of the cytidine molecule. This is achieved through the addition of various chemical groups, including the optg group, which is responsible for conferring the unique properties of the compound. The synthesis process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
A-Cdp-optg has several potential applications in scientific research, including its use as a fluorescent probe to detect RNA and DNA. It has also been found to be useful in the study of protein-RNA interactions, which are critical for understanding various biological processes. Additionally, A-Cdp-optg has been used in the development of biosensors and as a tool for gene expression analysis.
Propriétés
Numéro CAS |
125592-28-1 |
|---|---|
Nom du produit |
A-Cdp-optg |
Formule moléculaire |
C46H87N3Na2O13P2S+2 |
Poids moléculaire |
1030.2 g/mol |
Nom IUPAC |
disodium;[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecylsulfanylpropan-2-yl] hexadecanoate |
InChI |
InChI=1S/C46H87N3O13P2S.2Na/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35-65-38-39(60-42(50)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2)36-58-63(54,55)62-64(56,57)59-37-40-43(51)44(52)45(61-40)49-34-33-41(47)48-46(49)53;;/h33-34,39-40,43-45,51-52H,3-32,35-38H2,1-2H3,(H,54,55)(H,56,57)(H2,47,48,53);;/q;2*+1/t39?,40-,43-,44+,45-;;/m1../s1 |
Clé InChI |
IOJAKVFOYVOQAC-YOCDIIJISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
Synonymes |
1-beta-arabinofuranosylcytosine 5'-diphosphate-1-octadecyl-2-O-palmitoyl-1-thioglycerol A-CDP-OPTG ara-CDP-1-S-octadecyl-2-O-palmitoyl-1-thioglycerol ara-CDP-1-S-octadecyl-2-O-palmitoyl-1-thioglycerol, diammonia salt ara-CDP-PTBA Cytoros |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



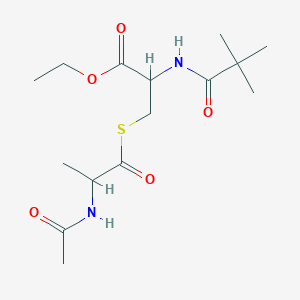
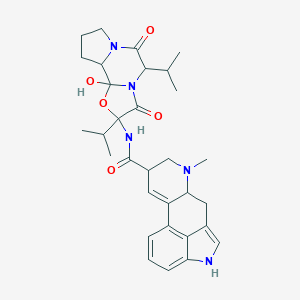
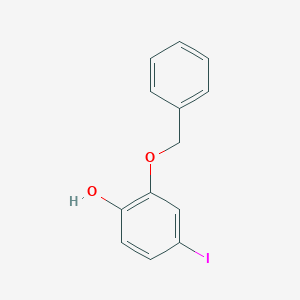

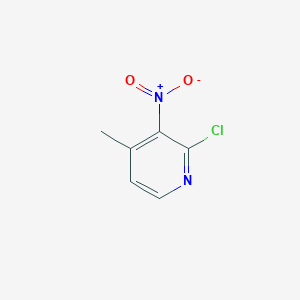

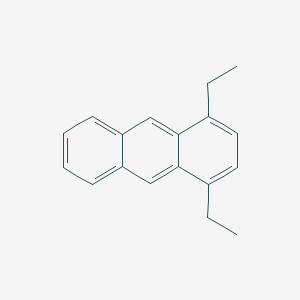
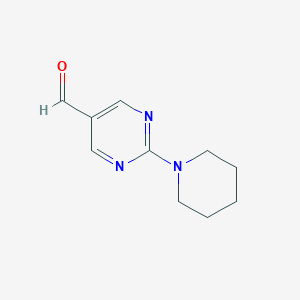

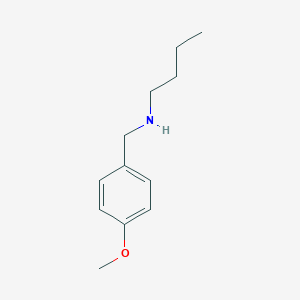
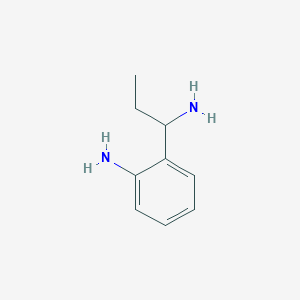


![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)